

# Application Notes: Tricaprylin as a Vehicle for Poorly Soluble Drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricaprylin*

Cat. No.: *B1683027*

[Get Quote](#)

## Introduction

**Tricaprylin**, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8) fatty acids.[1][2] It is a clear, colorless to pale-yellow, odorless, and non-greasy liquid.[1][3] Due to its unique physicochemical properties, **tricaprylin** has gained significant attention in the pharmaceutical industry as a versatile and effective vehicle for the delivery of poorly water-soluble drugs.[4][5] Its use as a solubilizer, absorption enhancer, and neutral carrier makes it a valuable excipient in various dosage forms, including oral, topical, and parenteral formulations.[3][6]

## Properties and Advantages of **Tricaprylin**

**Tricaprylin** offers several advantages as a drug delivery vehicle, primarily stemming from its chemical nature and physiological behavior.

- **High Solubilizing Capacity:** As a lipophilic solvent, **tricaprylin** can effectively dissolve a wide range of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).[5][7] This is a critical attribute for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, where low aqueous solubility is a major barrier to oral bioavailability.[8]
- **Enhanced Bioavailability:** By pre-dissolving the drug, **tricaprylin** helps to bypass the dissolution step in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[4][9] Upon ingestion, **tricaprylin** is hydrolyzed by lipases

into caprylic acid and glycerol, which can then form mixed micelles with bile salts, further aiding in the solubilization and absorption of the drug.[5][10]

- Safety and Biocompatibility: **Tricaprylin** is generally recognized as safe (GRAS) and has a well-established safety profile.[3] It is a naturally derived substance and is readily metabolized by the body.[5]
- Stability: **Tricaprylin** exhibits high stability against oxidation and is not sensitive to heat, which simplifies manufacturing and storage conditions.[3] It has a very low water content, making it resistant to hydrolytic degradation.[3]
- Versatility in Formulation: It is used as the oily phase in a variety of lipid-based drug delivery systems (LBDDS), including simple oil solutions, self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[3][9][11] It is also used in topical creams, lotions, and as a vehicle for intramuscular injections.[3][12]

#### Physicochemical Properties of **Tricaprylin**

| Property          | Value                                                           | References |
|-------------------|-----------------------------------------------------------------|------------|
| Synonyms          | Glyceryl tricaprylate,<br>Trioctanoin, Caprylic<br>triglyceride | [3][4]     |
| CAS Number        | 538-23-8                                                        | [4]        |
| Molecular Formula | C <sub>27</sub> H <sub>50</sub> O <sub>6</sub>                  | [4]        |
| Molecular Weight  | 470.7 g/mol                                                     | [2][3]     |
| Appearance        | Clear, colorless to pale-yellow<br>oily liquid                  | [1][3]     |
| Solubility        | Soluble in most organic<br>solvents; insoluble in water         | [1][13]    |
| Melting Point     | 9 - 11 °C                                                       | [4]        |
| Boiling Point     | 233 - 235 °C / 1 mmHg                                           | [4]        |
| Density           | ~0.960 g/cm <sup>3</sup>                                        | [4]        |

#### Quantitative Data: Solubility of APIs in Tricaprylin

The ability of **tricaprylin** to solubilize various APIs is a key factor in its utility. The following table summarizes the solubility of select drugs in **tricaprylin**.

| Active Pharmaceutical<br>Ingredient (API) | Solubility in Tricaprylin (at<br>25°C) | Reference(s) |
|-------------------------------------------|----------------------------------------|--------------|
| Ibuprofen                                 | 10.5 wt%                               | [14]         |
| Entecavir 3-palmitate (EV-P)              | 0.03 mg/mL                             | [12]         |

Note: Solubility can be temperature-dependent and may vary based on the specific experimental conditions.[7]

## Experimental Protocols

Herein are detailed protocols for the evaluation and use of **tricaprylin** in pharmaceutical formulations.

## Protocol 1: Determination of Drug Solubility in Tricaprylin

Objective: To determine the saturation solubility of a poorly water-soluble drug in **tricaprylin**.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tricaprylin**
- Vials with screw caps
- Shaking incubator or isothermal shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API
- Volumetric flasks and pipettes
- Appropriate solvent for the analytical method

Methodology:

- Add an excess amount of the API to a known volume or weight of **tricaprylin** in a glass vial. This ensures that saturation is reached.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

- After the incubation period, visually inspect the vials to confirm the presence of undissolved API.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid API from the saturated solution.
- Carefully collect an aliquot of the clear supernatant (the saturated drug solution in **tricaprylin**).
- Accurately weigh the aliquot and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.
- Calculate the saturation solubility of the API in **tricaprylin**, typically expressed as mg/mL or % w/w.

## Protocol 2: Preparation of a Tricaprylin-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS using **tricaprylin** as the oil phase to enhance the oral delivery of a poorly soluble drug. SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media.[11][15]

### Materials:

- API
- **Tricaprylin** (Oil)
- Surfactant (e.g., Tween 80, Kolliphor® EL)
- Cosolvent/Cosurfactant (e.g., Transcutol®, Propylene Glycol)
- Glass beakers

- Magnetic stirrer and stir bar
- Water bath or heating plate

Methodology:

- Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity (as per Protocol 1).
- Formulation Preparation: a. Accurately weigh the required amounts of **tricaprylin**, surfactant, and cosolvent into a glass beaker. The ratios of these components are critical and are often optimized using pseudo-ternary phase diagrams.[\[11\]](#) b. Place the beaker on a magnetic stirrer and mix the components at a moderate speed until a homogenous, clear mixture is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate mixing. c. Add the pre-weighed API to the excipient mixture. d. Continue stirring until the API is completely dissolved in the mixture. The final formulation should be a clear, isotropic liquid.
- Characterization of the SEDDS: a. Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the prepared SEDDS to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid at 37°C with gentle agitation. Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). b. Droplet Size Analysis: Measure the globule size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution using a dynamic light scattering (DLS) instrument. Droplet sizes for nanoemulsions are typically below 100 nm.[\[15\]](#)

## Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the in vitro release profile of the drug from the **tricaprylin**-based formulation. This is a critical step for predicting the in vivo performance of the formulation.[\[16\]](#) [\[17\]](#)

Materials:

- Drug-loaded **tricaprylin** formulation (e.g., SEDDS)
- Dissolution apparatus (e.g., USP Apparatus II - Paddle)

- Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO) or another suitable separation technique.[\[18\]](#)
- Syringes and filters
- HPLC system or other validated analytical method

#### Methodology:

- Set up the dissolution apparatus with the chosen release medium (e.g., 900 mL) maintained at  $37 \pm 0.5^{\circ}\text{C}$ .
- Accurately weigh an amount of the formulation equivalent to a specific dose of the API and place it inside a dialysis bag.
- Seal the dialysis bag and place it in the dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
- At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample of the release medium from outside the dialysis bag.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Filter the samples if necessary.
- Analyze the samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point and plot the drug release profile. An in vitro lipolysis model can also be employed for a more biorelevant assessment, as it simulates the digestion of lipids in the GI tract.[\[19\]](#)

## Visualizations

[Click to download full resolution via product page](#)

```
// Nodes SEDDS_Capsule [label="SEDDS Formulation in Capsule\n(API + Tricaprylin + Surfactant)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; GI_Fluid [label="Aqueous GI Fluids\n(Stomach/Intestine)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; Emulsification [label="Spontaneous Emulsification", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Nano_Droplets [label="Formation of Nano-droplets\n(Drug solubilized in core)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doublecircle]; Lipolysis [label="Digestion by Lipases", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Absorption [label="Drug Absorption via\nEnterocytes & Lymphatic System", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=hexagon];  
  
// Edges SEDDS_Capsule -> GI_Fluid [label="Oral Administration"]; GI_Fluid -> Emulsification; Emulsification -> Nano_Droplets; Nano_Droplets -> Lipolysis [label="Enhanced surface area"]; Lipolysis -> Absorption [label="Formation of mixed micelles"]; } end_dot  
Caption: Mechanism of drug absorption from a tricaprylin-based SEDDS.
```

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 538-23-8: Tricaprylin | CymitQuimica [cymitquimica.com]
- 2. Tricaprylin | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricaprylin - CD Formulation [formulationbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. What is the mechanism of Tricaprylin? [synapse.patsnap.com]
- 6. WO2022242883A1 - Process for producing high-grade tricaprylin - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]
- 10. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tricaprylin-based drug crystalline suspension for intramuscular long-acting delivery of entecavir with alleviated local inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tricaprylin [handomchemicals.com]
- 14. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structured engineering of self-emulsifying drug delivery systems (SEDDS) via 3D printing: Comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-based In Vitro Release Kinetics Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 19. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Tricaprylin as a Vehicle for Poorly Soluble Drugs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683027#using-tricaprylin-as-a-vehicle-for-poorly-soluble-drugs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)